molecular formula C15H24N2O17P2 B1233857 UDP-D-galactose

UDP-D-galactose

Cat. No. B1233857
M. Wt: 566.3 g/mol
InChI Key: HSCJRCZFDFQWRP-LNYDKVEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UDP-D-galactose is a UDP-sugar having D-galactose as the sugar component. It has a role as a human metabolite. It is a conjugate acid of an this compound(2-).

Scientific Research Applications

Enhanced UDP-Glucose and UDP-Galactose Production

Rodríguez-Díaz and Yebra (2011) explored the metabolic engineering of Lactobacillus casei for enhanced production of UDP-glucose and UDP-galactose. They achieved significant increases in both compounds, which are crucial substrates in oligosaccharide synthesis. This work highlights the potential of metabolic engineering in bacteria for increased production of UDP-sugars, with implications in industrial biotechnology and pharmaceutical research (Rodríguez-Díaz & Yebra, 2011).

UDP-Galactose in Leishmania Major

A study by Lamerz et al. (2010) revealed an independent UDP-galactose salvage pathway in Leishmania major. This research suggests that UDP-galactose can arise independently of UDP-glucose, which is vital for the synthesis of glycoconjugates on the surface of this parasite. These findings provide insights into alternative metabolic pathways in protozoan parasites and may inform drug development strategies (Lamerz et al., 2010).

Imaging Glycans in Zebrafish Development

Daughtry et al. (2019) demonstrated the use of UDP-Gal analogs in imaging glycans during zebrafish development. This research highlights the potential of UDP-Gal as a metabolic probe for studying glycosylation processes in vivo, with implications for understanding galactose metabolism-related diseases (Daughtry et al., 2019).

UDP-Hexose 4-Epimerase in Thermotoga maritima

Shin et al. (2015) studied the UDP-hexose 4-epimerase from the hyperthermophilic Eubacterium Thermotoga maritima, which catalyzes the interconversion of UDP-glucose and UDP-galactose. This research provides insights into the enzymatic mechanism and substrate specificity of this epimerase, contributing to our understanding of galactose metabolism at high temperatures (Shin et al., 2015).

Galactosylation in Oyster Biocatalysis

Song et al. (2018) described the characterization of a UDP-glucose 4-epimerase from the oyster Magallana gigas. This research underscores the potential of marine organisms as sources of enzymes for biocatalytic production of UDP-galactose, which is a key building block in the synthesis of galactose-containing glycoconjugates (Song et al., 2018).

properties

Molecular Formula

C15H24N2O17P2

Molecular Weight

566.3 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)/t5-,6-,8+,9-,10+,11-,12-,13-,14?/m1/s1

InChI Key

HSCJRCZFDFQWRP-LNYDKVEPSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
UDP-D-galactose
Reactant of Route 2
UDP-D-galactose
Reactant of Route 3
UDP-D-galactose
Reactant of Route 4
UDP-D-galactose
Reactant of Route 5
UDP-D-galactose
Reactant of Route 6
UDP-D-galactose

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